molecular formula C16H14Cl2O3 B2828525 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 428492-85-7

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B2828525
CAS No.: 428492-85-7
M. Wt: 325.19
InChI Key: XTZZRBSPLHOYMS-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is a halogenated benzaldehyde derivative featuring a benzaldehyde core substituted at positions 3, 4, and 5. Key structural attributes include:

  • Position 3: A chlorine atom.
  • Position 4: A 2-chlorobenzyloxy group (C₆H₄Cl-CH₂-O-).
  • Position 5: An ethoxy group (OCH₂CH₃).

This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Its molecular weight is estimated at 327.19 g/mol.

Properties

IUPAC Name

3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O3/c1-2-20-15-8-11(9-19)7-14(18)16(15)21-10-12-5-3-4-6-13(12)17/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZZRBSPLHOYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves the reaction of 3-chloro-4-hydroxy-5-ethoxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves stringent quality control measures to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro groups.

Major Products Formed

    Oxidation: 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid.

    Reduction: 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Variations Key Differences
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (Target) C₁₆H₁₃Cl₂O₃ (inferred) 327.19 3-Cl, 4-O-(2-Cl-benzyl), 5-OCH₂CH₃ Reference compound.
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₉H₁₉ClO₃ 330.81 3-Allyl (C₃H₅), 4-O-(4-Cl-benzyl) Allyl substitution increases steric bulk; 4-Cl-benzyloxy alters electronic effects.
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (HE-2899) C₁₆H₁₃BrClO₃ 372.64 3-Br instead of Cl Bromine’s larger atomic radius and polarizability may enhance reactivity in cross-coupling reactions.
2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde (832674-51-8) C₁₆H₁₂Br₂ClO₃ 454.54 2-Br, 3-Br Additional bromine at position 2 increases molecular weight and potential steric hindrance.
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde C₁₅H₁₁Cl₂O₃ 313.16 5-OCH₃ instead of OCH₂CH₃ Methoxy group reduces lipophilicity compared to ethoxy.
Ethyl 3-chloro-4-((4-chlorobenzyl)oxy)-5-ethoxybenzoate (CAS 1706446-67-4) C₁₉H₁₉Cl₂O₄ 391.26 Aldehyde replaced by ethyl ester (COOEt) Esterification enhances stability but reduces electrophilicity at the carbonyl center.

Halogen Variations (Cl vs. Br)

  • Bromine Substitution : Brominated analogs (e.g., HE-2899, 832674-51-8) exhibit higher molecular weights and altered electronic profiles. Bromine’s polarizability enhances reactivity in Suzuki-Miyaura couplings, making these analogs valuable in cross-coupling reactions .
  • Chlorine vs.

Alkoxy Group Variations (Ethoxy vs. Methoxy)

  • Ethoxy (OCH₂CH₃): Enhances lipophilicity compared to methoxy (OCH₃), improving solubility in organic solvents. This is critical for reactions requiring non-polar media .

Functional Group Modifications

  • Aldehyde vs. Ester : The ethyl ester derivative () lacks the reactive aldehyde moiety, making it more stable but less reactive in condensation or nucleophilic addition reactions.

Biological Activity

3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound notable for its unique molecular structure, which includes a chloro substituent, an ethoxy group, and a benzaldehyde moiety. Its empirical formula contributes to its potential biological activities, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C16H16ClO3
  • Molecular Weight : Approximately 360.20 g/mol
  • Structure : The compound features a complex aromatic structure that enhances its chemical reactivity and potential biological activities.

Antimicrobial Properties

Chlorinated compounds, including derivatives similar to this compound, are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant activity against various bacterial strains due to its ability to disrupt cellular processes.

Anticancer Potential

Research indicates that compounds with similar structures often demonstrate anticancer activity. While specific data on this compound is limited, its structural features suggest potential cytotoxic effects against cancer cell lines. The presence of the aldehyde group may facilitate interactions with biological targets, potentially leading to apoptosis in cancer cells.

The mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and ethoxy substituents may influence the compound’s reactivity and binding affinity to specific biological targets.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound in relation to structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehydeC16H16ClO3Contains a methoxy group instead of an ethoxy group
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehydeC16H16BrO3Contains bromine instead of chlorine
4-Chloro-3-(2-chlorobenzyl)phenolC13H10Cl2OLacks the aldehyde functionality

This table illustrates how the unique combination of functional groups in this compound may impart distinct chemical reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

  • Anticancer Activity : A study on structurally similar compounds revealed that certain chlorinated benzaldehydes exhibited IC50 values below those of standard chemotherapeutics like doxorubicin, suggesting that modifications in structure can enhance anticancer efficacy.
  • Enzyme Inhibition Studies : Research has shown that compounds with similar functional groups can act as inhibitors for various enzymes, including monoamine oxidases (MAOs), which are crucial in regulating neurotransmitters and have implications in neurodegenerative diseases.
  • Antimicrobial Testing : In vitro studies have demonstrated that chlorinated compounds can inhibit bacterial growth effectively, providing a basis for further exploration into the antimicrobial potential of this compound.

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